N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide, commonly known as CI-994, is a small molecule inhibitor that has been used in scientific research for several years. This compound is a histone deacetylase (HDAC) inhibitor and has been shown to have anti-cancer properties.
Mecanismo De Acción
CI-994 inhibits the activity of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamides, leading to the accumulation of acetylated histones. This accumulation leads to the re-expression of silenced genes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CI-994 has been shown to have anti-cancer properties in various cancer cell lines, including leukemia, breast cancer, and lung cancer. In addition, CI-994 has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CI-994 is its ability to induce cell cycle arrest and apoptosis in cancer cells. This makes it a potential therapeutic target for cancer treatment. However, one limitation of CI-994 is its non-specific inhibition of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamides, which can lead to off-target effects.
Direcciones Futuras
Future research on CI-994 should focus on its potential as a therapeutic target for cancer treatment. In addition, research should focus on developing more specific N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide inhibitors to reduce off-target effects. Finally, research should focus on the development of combination therapies using CI-994 and other anti-cancer drugs to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of CI-994 involves several steps. The first step is the reaction between 4-iodobenzoic acid and thionyl chloride to form 4-iodobenzoyl chloride. The second step involves the reaction between 4-iodobenzoyl chloride and N-(tert-butoxycarbonyl)-L-proline to form 4-iodobenzoyl-L-proline tert-butyl ester. The third step involves the reaction between 4-iodobenzoyl-L-proline tert-butyl ester and 4-chlorophenol to form N-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide (CI-994).
Aplicaciones Científicas De Investigación
CI-994 has been extensively used in scientific research as an N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide inhibitor. N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamides are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. Inhibition of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamides can lead to the re-expression of silenced genes, making it a potential therapeutic target for cancer treatment.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O3/c1-17(2,23-14-9-5-12(18)6-10-14)16(22)24-21-15(20)11-3-7-13(19)8-4-11/h3-10H,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXINMCJNJUULGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON=C(C1=CC=C(C=C1)I)N)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O/N=C(/C1=CC=C(C=C1)I)\N)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.